LogP Elevation of ~1.5 Units Over Unsubstituted 2-Methylnicotinic Acid Drives Membrane Permeability Differentiation
6-(tert-Butylamino)-2-methylnicotinic acid exhibits an XLogP3-AA of 2.1 (PubChem computed) or 2.3 (vendor computed), compared to an XLogP3-AA of approximately 0.6 for 2-methylnicotinic acid [1][2]. This ~1.5 log-unit increase corresponds to roughly a 30-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity. In the context of cell-based assays and ADME profiling, this magnitude of LogP shift is expected to translate into measurably different membrane passive permeability and plasma protein binding, as predicted by established quantitative structure–property relationship models .
| Evidence Dimension | Lipophilicity (XLogP3-AA / computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem); vendor-computed LogP = 2.30 (ChemScene) |
| Comparator Or Baseline | 2-Methylnicotinic acid: XLogP3-AA ≈ 0.6 (PubChem); LogP range 0.61–1.09 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.7 units (approximately 15–50× higher partition coefficient) |
| Conditions | Computed lipophilicity values from PubChem XLogP3-AA algorithm (version 3.0) and vendor-provided computational chemistry data |
Why This Matters
A LogP difference of this magnitude directly impacts cell permeability in phenotypic and target-based assays, making the tert-butylamino compound the preferred choice when intracellular target engagement or blood–brain barrier penetration is required over the parent scaffold.
- [1] PubChem CID 79885820, 6-(tert-Butylamino)-2-methylnicotinic acid, Computed Properties: XLogP3-AA 2.1. National Library of Medicine. View Source
- [2] PubChem CID 79602, 2-Methylnicotinic acid, Computed Properties: XLogP3-AA 0.6. National Library of Medicine. View Source
